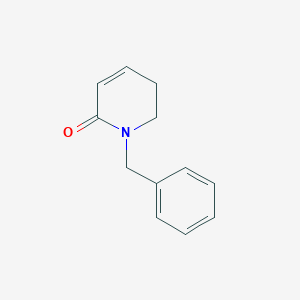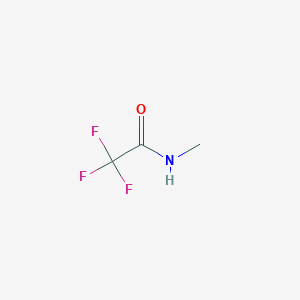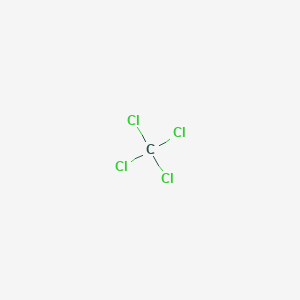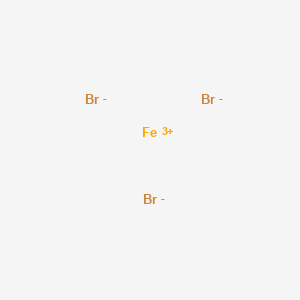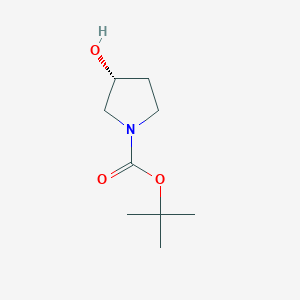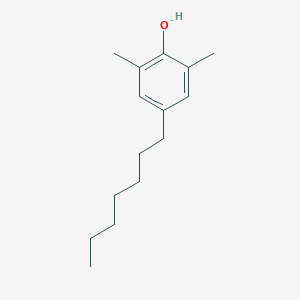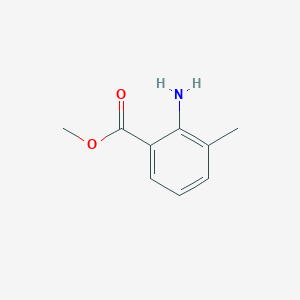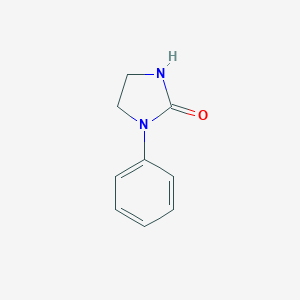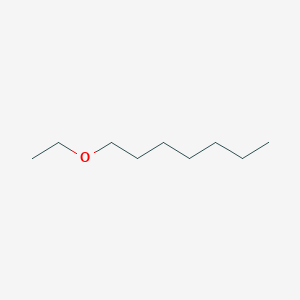![molecular formula C28H29F3N2 B157078 (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 135330-43-7](/img/structure/B157078.png)
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as WIN 35428, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as dopamine reuptake inhibitors, which work by blocking the reuptake of dopamine in the brain, thereby increasing its concentration and activity.
Mechanism Of Action
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 works by blocking the reuptake of dopamine in the brain, which increases its concentration and activity. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By increasing dopamine levels in the brain, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 can improve symptoms associated with neurological and psychiatric disorders.
Biochemical And Physiological Effects
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the brain, which can improve mood, motivation, and reward. It also increases the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.
Advantages And Limitations For Lab Experiments
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428, including its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 on the brain and its potential for abuse and addiction. Finally, new synthesis methods and analogs of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 may be developed to improve its potency, selectivity, and safety for use in clinical settings.
Synthesis Methods
The synthesis of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 involves several steps, including the reaction of 2-phenyl-2-propanol with 2-(trifluoromethyl)benzyl chloride to form 2-benzhydryl-2-(trifluoromethyl)propanol. This is then reacted with 1-azabicyclo[2.2.2]octane to form the final product, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Scientific Research Applications
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to be effective in increasing dopamine levels in the brain, which can improve symptoms associated with these disorders.
properties
CAS RN |
135330-43-7 |
|---|---|
Product Name |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Molecular Formula |
C28H29F3N2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1 |
InChI Key |
SJOKZBTYGQAZNH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
synonyms |
3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine 3-TBBQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

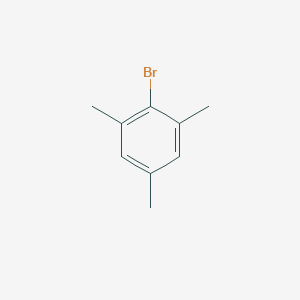
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
